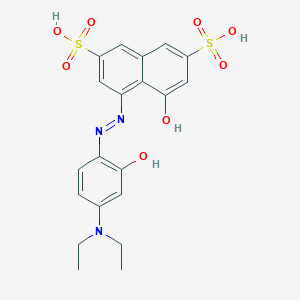

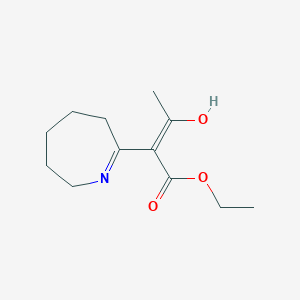

![molecular formula C11H10N6O B1418273 3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇 CAS No. 1216756-19-2](/img/structure/B1418273.png)

3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇

描述

The compound “3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . This compound closely resembles guanine and is competitive with it in the metabolism of living organisms .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported via tandem aza-Wittig and annulation reactions of the corresponding iminophosphoranes, aromatic isocyanate, and substituted thiophenols . Another study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has a relatively simple structure and is remarkably versatile . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .科学研究应用

Anti-Gastric Cancer Effect

This compound has been studied for its potential anti-gastric cancer effects . Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Inhibitor of LSD1

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been linked to potential therapeutic effects in cancer treatment.

Inhibitory Activities Toward c-Met/VEGFR-2 Kinases

A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are often overexpressed in various types of cancers, and their inhibition can potentially lead to anti-cancer effects .

Antiproliferative Activities Against Various Cancer Cell Lines

The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . This suggests potential applications in the treatment of lung, breast, and cervical cancers .

Potential Application as Energetic Materials

While not directly related to the compound , it’s worth noting that triazole derivatives have been studied for their potential application as energetic materials . The insensitive properties of these compounds, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .

未来方向

The [1,2,4]-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It is interesting to note that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

Similar compounds have shown antitumor activities against various human cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It is known that similar compounds exhibit antitumor activities . These compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Given its potential antitumor activity, it may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown to inhibit the growth and proliferation of various human cancer cell lines , suggesting that this compound may have similar effects.

属性

IUPAC Name |

3-[(4-aminophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYHKCATQZDSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

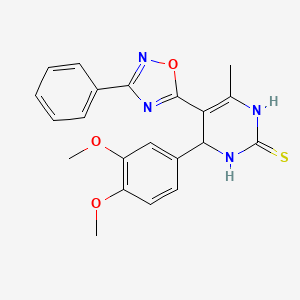

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

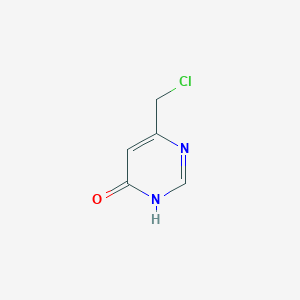

![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)

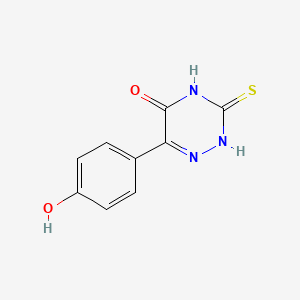

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)